![molecular formula C12H16O2 B024223 4-[2-(环丙基甲氧基)乙基]苯酚 CAS No. 63659-16-5](/img/structure/B24223.png)

4-[2-(环丙基甲氧基)乙基]苯酚

描述

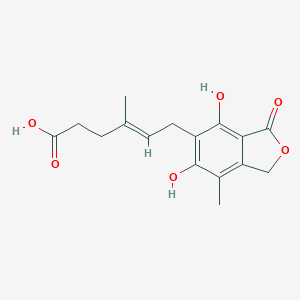

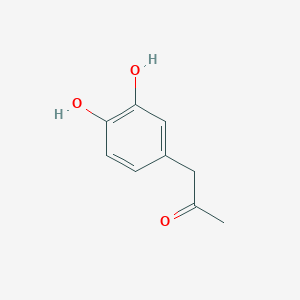

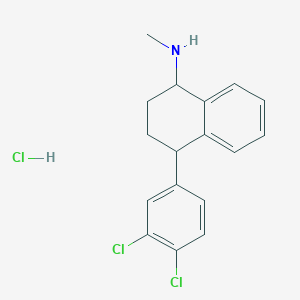

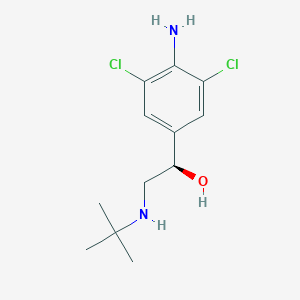

“4-[2-(Cyclopropylmethoxy)ethyl]phenol” is a chemical compound with the CAS Number: 63659-16-5 and a linear formula of C12H16O2 . It is also known by its IUPAC name, 4-[2-(cyclopropylmethoxy)ethyl]phenol . The compound has a molecular weight of 192.26 . It appears as a yellow to brown sticky oil to semi-solid .

Synthesis Analysis

The synthesis of “4-[2-(Cyclopropylmethoxy)ethyl]phenol” involves the use of 1-tert.-butoxy-4-[(2-cyclopropylmethoxy)ethyl]benzene. This compound is added to a reaction flask and stirred at about 25-30 ℃. Concentrated hydrochloric acid is then dripped into the flask. The reaction is allowed to continue for 2 hours at this temperature. After cooling, saturated sodium hydrogen carbonate solution is added for neutralization. The mixture is then extracted with ethyl acetate, and the organic phase is washed with saturated common salt water. After drying, the solvent is removed under reduced pressure to obtain the product .

Molecular Structure Analysis

The molecular structure of “4-[2-(Cyclopropylmethoxy)ethyl]phenol” is represented by the InChI code: 1S/C12H16O2/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,13H,1-2,7-9H2 . This indicates that the compound consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

“4-[2-(Cyclopropylmethoxy)ethyl]phenol” is a yellow to brown sticky oil to semi-solid . It has a molecular weight of 192.26 .

科学研究应用

Pharmacology

Application Summary

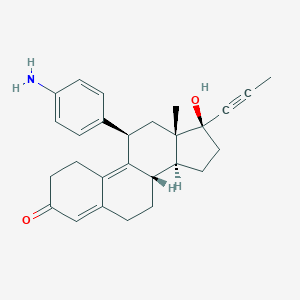

In pharmacology, this compound is primarily investigated as a precursor for the synthesis of betaxolol , a medication used to treat glaucoma and high blood pressure.

Methods of Application

The synthesis involves multiple steps, including protection of phenolic hydroxyl groups, Grignard reactions, etherification, and hydrolysis . The process requires precise control of reaction conditions to ensure the desired stereochemistry.

Results and Outcomes

The outcomes include the successful synthesis of enantiomerically pure betaxolol, which has shown higher potency in treating glaucoma compared to its racemic mixture .

Organic Chemistry

Application Summary

Organic chemists utilize 4-[2-(Cyclopropylmethoxy)ethyl]phenol in the study of complex organic synthesis and reaction mechanisms.

Methods of Application

The compound serves as a reagent in organic transformations, where its reactivity and stability under various conditions are tested .

Results and Outcomes

Findings contribute to a deeper understanding of phenolic ether chemistry and its implications for industrial synthesis processes.

Biochemistry

Application Summary

Biochemists explore the role of this compound in enzyme-catalyzed reactions and its interaction with biological molecules.

Methods of Application

It is used in assays to monitor enzyme activity, particularly in reactions involving phenolic substrates .

Results and Outcomes

The research provides insights into enzyme specificity and kinetics, aiding in the development of enzyme-based industrial applications.

Medical Research

Application Summary

Medical researchers investigate the therapeutic potential of derivatives of 4-[2-(Cyclopropylmethoxy)ethyl]phenol in various diseases.

Methods of Application

The compound is used in the synthesis of analogs for pharmacological testing and drug development .

Results and Outcomes

Studies have led to the identification of new drug candidates with improved efficacy and safety profiles.

Environmental Science

Application Summary

Environmental scientists study the impact of this compound on ecosystems and its biodegradability.

Methods of Application

The compound’s stability in different environmental conditions is assessed, along with its potential toxicity to aquatic life .

Results and Outcomes

The research informs environmental risk assessments and the development of safer disposal methods for phenolic compounds.

Industrial Applications

Application Summary

In industrial settings, 4-[2-(Cyclopropylmethoxy)ethyl]phenol is used in the manufacture of various chemical products.

Methods of Application

It serves as an intermediate in the synthesis of complex molecules, with applications ranging from material science to pharmaceuticals .

Results and Outcomes

The compound’s versatility has led to its incorporation into diverse industrial processes, optimizing production efficiency and product quality.

Each of these applications demonstrates the multifaceted nature of 4-[2-(Cyclopropylmethoxy)ethyl]phenol in scientific research, highlighting its importance across various disciplines. The detailed methods and outcomes provide a snapshot of the current state of research and its potential for future discoveries.

Analytical Chemistry

Application Summary

Analytical chemists utilize this compound as a standard for calibrating instruments and validating analytical methods that quantify phenolic compounds in various samples.

Methods of Application

The compound is used to create calibration curves in chromatography and spectrophotometry, ensuring accurate measurement of phenolic content .

Results and Outcomes

The calibration with this compound has led to the development of robust analytical methods with high precision and accuracy for phenolic quantification.

Material Science

Application Summary

In material science, the compound is investigated for its potential use in creating new polymeric materials with enhanced properties.

Methods of Application

It is incorporated into polymer chains, typically through a process of free-radical polymerization, to study the effects on thermal stability and mechanical strength .

Results and Outcomes

Research has shown that polymers modified with this compound exhibit improved performance, opening up possibilities for advanced material applications.

Toxicology

Application Summary

Toxicologists study the safety profile of this compound, assessing its potential toxic effects and establishing safe exposure levels.

Methods of Application

The compound undergoes rigorous in vitro and in vivo testing, including cytotoxicity assays and animal studies, to evaluate its toxicological impact .

Results and Outcomes

The findings contribute to the safety data sheets (SDS) and help in setting regulatory standards for safe handling and exposure.

Neurochemistry

Application Summary

Neurochemists explore the effects of this compound on the nervous system, particularly its interaction with neurotransmitter receptors.

Methods of Application

The compound is used in receptor binding assays and electrophysiological studies to assess its affinity and activity at various neural receptors .

Results and Outcomes

Studies have provided insights into the compound’s potential as a modulator of neural activity, with implications for the treatment of neurological disorders.

Cosmetics Industry

Application Summary

The cosmetics industry investigates the use of this compound as an ingredient in skincare products due to its potential antioxidant properties.

Methods of Application

The compound is tested in formulations for creams and lotions to determine its stability, efficacy, and skin compatibility .

Results and Outcomes

Research has indicated that the compound can contribute to the antioxidant capacity of cosmetic products, enhancing their protective effects against environmental stressors.

Food Chemistry

Application Summary

Food chemists examine the use of this compound as a food additive, focusing on its effects on food quality and preservation.

Methods of Application

The compound is added to food samples to study its impact on shelf life, taste, and nutritional value under various storage conditions .

Results and Outcomes

The studies have shown that the compound can act as a preservative, extending the shelf life of food products without compromising taste or nutritional content.

These additional applications further illustrate the versatility of “4-[2-(Cyclopropylmethoxy)ethyl]phenol” in scientific research and its potential to contribute to advancements in various industries. The detailed exploration of each field underscores the compound’s significance and the breadth of its impact.

Veterinary Medicine

Application Summary

This compound is studied for its potential use in veterinary medicine, particularly for treating cardiovascular conditions in animals.

Methods of Application

Similar to its use in humans, the compound is formulated into medications suitable for animal physiology and tested in clinical trials involving various animal species .

Results and Outcomes

The research aims to develop new veterinary drugs that can improve the management of animal health, with a focus on safety and efficacy.

Nanotechnology

Application Summary

In nanotechnology, researchers explore the use of this compound in the creation of novel nanomaterials with unique properties.

Methods of Application

The compound is used as a building block for designing nanoparticles and nanostructures that can be applied in electronics, drug delivery, and more .

Results and Outcomes

The development of these nanomaterials has the potential to revolutionize various technological fields by enhancing performance and functionality.

Agricultural Science

Application Summary

Agricultural scientists study the effects of this compound on plant growth and its potential as a component in pesticides or fertilizers.

Methods of Application

The compound is applied to crops under controlled conditions to assess its impact on yield, pest resistance, and overall plant health .

Results and Outcomes

The findings suggest that the compound could be beneficial in improving agricultural productivity and sustainability.

Quantum Chemistry

Application Summary

Quantum chemists use computational methods to study the electronic structure and reactivity of this compound at the quantum level.

Methods of Application

Advanced simulations and calculations are performed to predict the compound’s behavior in various chemical reactions .

Results and Outcomes

The research provides valuable theoretical insights that can guide experimental chemists in synthesizing new derivatives and understanding reaction mechanisms.

Aerospace Engineering

Application Summary

Aerospace engineers are interested in the potential use of this compound in the development of materials for aerospace applications.

Methods of Application

The compound is tested for its resistance to extreme temperatures and pressures, as well as its compatibility with other materials used in aerospace engineering .

安全和危害

The safety data sheet for “4-[2-(Cyclopropylmethoxy)ethyl]phenol” suggests that personal protective equipment/face protection should be worn when handling the compound. It is also advised to ensure adequate ventilation and avoid ingestion and inhalation . The compound should not be released into the environment and should not be allowed to contaminate ground water systems .

属性

IUPAC Name |

4-[2-(cyclopropylmethoxy)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,13H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEQFDSWDCYKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453413 | |

| Record name | 4-[2-(cyclopropylmethoxy)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Cyclopropylmethoxy)ethyl]phenol | |

CAS RN |

63659-16-5 | |

| Record name | 4-[2-(Cyclopropylmethoxy)ethyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63659-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-(Cyclopropylmethoxy)ethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(cyclopropylmethoxy)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-[2-(cyclopropylmethoxy)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-(CYCLOPROPYLMETHOXY)ETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU56QY6BBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。